Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

CAS No.: 2199-56-6

Cat. No.: VC16179228

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2199-56-6 |

|---|---|

| Molecular Formula | C12H17NO4 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3 |

| Standard InChI Key | AGTHLNPLTSEZRB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

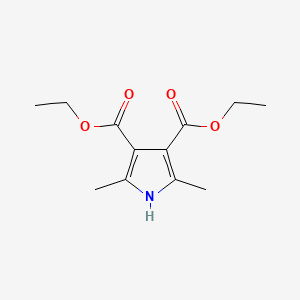

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol. Its IUPAC name reflects the substitution pattern: two ethyl ester groups at positions 3 and 4, and methyl groups at positions 2 and 5 on the pyrrole ring. The compound’s structure is defined by the following features:

-

Pyrrole core: A five-membered aromatic ring with one nitrogen atom.

-

Ester groups: Ethoxycarbonyl (-COOEt) moieties at positions 3 and 4.

-

Methyl substituents: -CH₃ groups at positions 2 and 5.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2199-55-5 (alternative isomer) | PubChem |

| InChI Key | XSBSXJAYEPDGSF-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | PubChem |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves:

-

Knorr Pyrrole Synthesis: Reacting a β-ketoester (e.g., ethyl acetoacetate) with an amine under acidic conditions to form the pyrrole ring.

-

Esterification: Subsequent esterification or transesterification steps to introduce the ethoxycarbonyl groups.

For example, diethyl acetylenedicarboxylate may react with methylamine derivatives in ethanol under reflux, followed by cyclization to yield the pyrrole core. Yields vary between 70–85% depending on reaction optimization.

Industrial Production

Industrial synthesis employs batch reactors with stringent temperature control (60–80°C) and catalytic acid (e.g., sulfuric acid). Purification is achieved via vacuum distillation or recrystallization from ethanol, ensuring >95% purity for pharmaceutical applications.

Table 2: Synthetic Conditions and Yields

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Knorr Synthesis | Ethyl acetoacetate, NH₃, H₂SO₄ | 75 |

| Cyclization | Diethyl acetylenedicarboxylate, MeNH₂ | 82 |

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (relative to nitrogen). Common reactions include:

-

Halogenation: Bromination in acetic acid yields 2,5-dibromo derivatives.

-

Nitration: Nitric acid in sulfuric acid introduces nitro groups at positions 3 and 4.

Functional Group Transformations

-

Ester Hydrolysis: Treatment with aqueous NaOH produces the dicarboxylic acid, a precursor for metal-organic frameworks (MOFs).

-

Reduction: Sodium borohydride reduces esters to alcohols, forming diols for polymer synthesis.

Table 3: Reaction Pathways and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, AcOH | 2,5-Dibromo-3,4-dicarboxylate |

| Hydrolysis | NaOH, H₂O | 2,5-Dimethylpyrrole-3,4-diacid |

Biological and Pharmacological Activities

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate inhibits Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions.

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

-

Heterocyclic Scaffolds: Synthesis of pyrrolo[2,3-d]pyrimidines for kinase inhibition.

-

Coordination Chemistry: Dicarboxylate ligands form complexes with Cu(II) and Fe(III) for catalytic applications.

Material Science

Its dicarboxylate derivative is used in MOFs with high surface area (>1000 m²/g), applicable in gas storage and catalysis.

Comparison with Structural Isomers

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate

This isomer (CAS 2436-79-5) differs in substituent positions, leading to altered reactivity. For instance, electrophilic substitution favors the 5-position in the 2,5-dimethyl variant versus the 4-position in the 3,5-dimethyl analog.

Table 4: Isomer Comparison

| Property | 2,5-Dimethyl Isomer | 3,5-Dimethyl Isomer |

|---|---|---|

| Electrophilic Site | Position 5 | Position 4 |

| Melting Point | 98–100°C | 102–104°C |

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields and scalability issues. Future work should explore catalytic cyclization (e.g., using Lewis acids) to improve efficiency.

Unexplored Biological Targets

The compound’s potential as a HSP90 inhibitor or PARP antagonist remains untested, offering avenues for drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume